3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole is a synthetic organic compound characterized by the presence of two chloromethyl groups attached to a pyrazole ring, which is further substituted with an oxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Chloromethyl Groups: The chloromethyl groups are introduced via chloromethylation reactions, which can be carried out using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Oxan-2-yl Group: The oxan-2-yl group can be introduced through nucleophilic substitution reactions, where a suitable oxan-2-yl precursor reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple reactive sites allows for the possibility of cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylated product.
Scientific Research Applications
3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound’s reactivity and functional groups make it suitable for studying biochemical pathways and interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(chloromethyl)-1-(oxan-2-yl)pyrazole: Characterized by the presence of two chloromethyl groups and an oxan-2-yl group.
3,5-Bis(bromomethyl)-1-(oxan-2-yl)pyrazole: Similar structure but with bromomethyl groups instead of chloromethyl groups.
3,5-Bis(chloromethyl)-1-(oxan-2-yl)imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloromethyl and oxan-2-yl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
3,5-bis(chloromethyl)-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2O/c11-6-8-5-9(7-12)14(13-8)10-3-1-2-4-15-10/h5,10H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGWHOMQIHLKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400289 |
Source
|
Record name | 1H-Pyrazole, 3,5-bis(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252334-30-8 |
Source
|
Record name | 1H-Pyrazole, 3,5-bis(chloromethyl)-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.